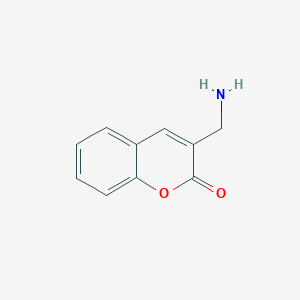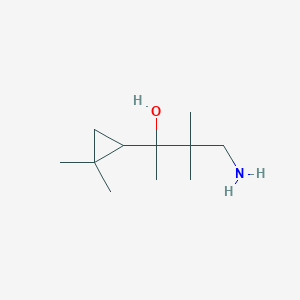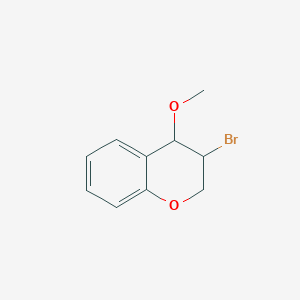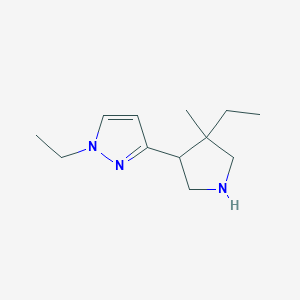
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group and a pyrrolidine ring substituted with ethyl and methyl groups. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The final compound is obtained by coupling the pyrazole ring with the pyrrolidine ring through appropriate linking reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole or pyrrolidine rings.
Addition: Electrophilic addition reactions can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Ethyl-3-(4-methylpyrrolidin-3-yl)-1H-pyrazole: Lacks the additional ethyl group on the pyrrolidine ring.
1-Ethyl-3-(4-ethylpyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group on the pyrrolidine ring.
1-Methyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole: Contains a methyl group instead of an ethyl group on the pyrazole ring.
属性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
1-ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)pyrazole |
InChI |
InChI=1S/C12H21N3/c1-4-12(3)9-13-8-10(12)11-6-7-15(5-2)14-11/h6-7,10,13H,4-5,8-9H2,1-3H3 |
InChI 键 |
RJQJYQWXEPODPT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCC1C2=NN(C=C2)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


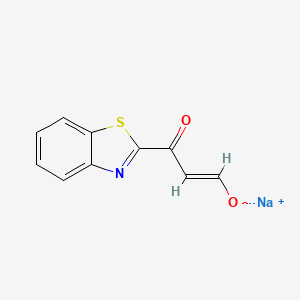




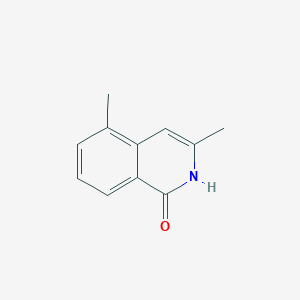

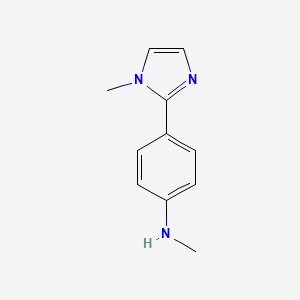
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
